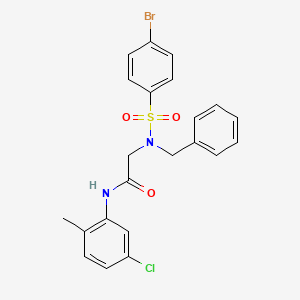![molecular formula C21H21ClN2O3 B11635210 Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11635210.png)
Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(5-cloro-2-metoxifenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo es un compuesto orgánico complejo con un esqueleto de quinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(5-cloro-2-metoxifenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de quinolina: Esto se puede lograr a través de una síntesis de Friedländer, donde los derivados de anilina reaccionan con cetonas en presencia de catalizadores ácidos o básicos.
Reacciones de sustitución: La introducción de los grupos cloro y metoxilo en el anillo fenilo se puede hacer a través de reacciones de sustitución aromática electrófila.
Esterificación: El grupo carboxilato se introduce mediante reacciones de esterificación, a menudo utilizando alcohol etílico y catalizadores ácidos.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores robustos para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[(5-cloro-2-metoxifenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo sufre diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes como el hidruro de litio y aluminio o hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en el grupo cloro, utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleófila.
Productos principales
Oxidación: Formación de N-óxidos de quinolina.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
El 4-[(5-cloro-2-metoxifenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia su potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas y vías específicas involucradas en la proliferación de células cancerosas.
Síntesis orgánica: Se utiliza como intermediario en la síntesis de moléculas orgánicas más complejas.
Ciencia de materiales: Se investiga su posible uso en diodos orgánicos emisores de luz (OLED) y otros materiales electrónicos.
Mecanismo De Acción
El mecanismo de acción del 4-[(5-cloro-2-metoxifenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos:
Comparación Con Compuestos Similares
Compuestos similares
- 4-cloro-2-metiltio-5-pirimidinecarboxilato de etilo
- Cloro(5-metoxí-2-1-(4-metoxifenil)imino-N etilo fenilo-C)(1,2,3,4)
Singularidad
El 4-[(5-cloro-2-metoxifenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo es único debido a su patrón de sustitución específico en el anillo de quinolina, que imparte propiedades químicas y biológicas distintas. Su capacidad para interactuar con múltiples objetivos moleculares lo convierte en un compuesto versátil en química medicinal y ciencia de materiales.
Propiedades
Fórmula molecular |
C21H21ClN2O3 |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
ethyl 4-(5-chloro-2-methoxyanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3/c1-5-27-21(25)16-11-23-19-13(3)8-12(2)9-15(19)20(16)24-17-10-14(22)6-7-18(17)26-4/h6-11H,5H2,1-4H3,(H,23,24) |
Clave InChI |
XPTXPFLAXSFDBA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=C(C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B11635131.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635139.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide](/img/structure/B11635144.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635152.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635156.png)
![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11635159.png)
![2-methoxyethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11635162.png)

![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11635174.png)
![(2E)-2-cyano-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11635175.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11635183.png)

![Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11635195.png)
![3-(benzyloxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11635196.png)
